5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-2-one
- 5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-4-one
Uniqueness
5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one is unique due to its specific fused ring system and the presence of both indene and furan moieties.
Properties
CAS No. |
184651-32-9 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5,5-dimethyl-7-phenyl-1,5a-dihydroindeno[1,7a-c]furan-3-one |
InChI |
InChI=1S/C19H18O2/c1-18(2)11-15-17(20)21-12-19(15)9-8-14(10-16(18)19)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
RXZPZAHUEUJCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C2C(=O)OCC23C1C=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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